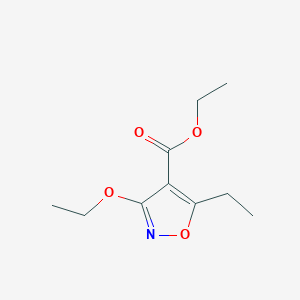
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate, also known as EEIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoxazole carboxylates and has a molecular weight of 223.26 g/mol. In
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been used in various scientific research applications such as the synthesis of new isoxazole derivatives, anti-inflammatory agents, and as a building block for the synthesis of biologically active molecules. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has also been used as a precursor to synthesize new compounds with potential anticancer and antifungal activities.
Wirkmechanismus
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in the production of inflammatory mediators, resulting in an anti-inflammatory effect.
Biochemische Und Physiologische Effekte
Studies have shown that Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has anti-inflammatory, analgesic, and antipyretic effects. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been reported to reduce the levels of inflammatory mediators such as prostaglandins, cytokines, and chemokines. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, one limitation of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate in scientific research. One potential direction is the synthesis of new isoxazole derivatives with improved anti-inflammatory and analgesic activities. Another direction is the development of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate-based compounds with potential anticancer and antifungal activities. Additionally, further studies are needed to investigate the potential side effects and toxicity of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate in vivo.
Conclusion:
In conclusion, Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate is a promising compound with potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a valuable tool for studying the mechanisms of inflammation and pain. Further research is needed to fully explore the potential applications of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate and its derivatives in various fields of science.
Synthesemethoden
The synthesis of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate. This method has been reported to yield a high purity product with a yield of 75%.
Eigenschaften
CAS-Nummer |
154229-55-7 |
|---|---|
Produktname |
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate |
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
ethyl 3-ethoxy-5-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-4-7-8(10(12)14-6-3)9(11-15-7)13-5-2/h4-6H2,1-3H3 |
InChI-Schlüssel |
UYKXWENOBNSZMZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NO1)OCC)C(=O)OCC |
Kanonische SMILES |
CCC1=C(C(=NO1)OCC)C(=O)OCC |
Synonyme |
4-Isoxazolecarboxylicacid,3-ethoxy-5-ethyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



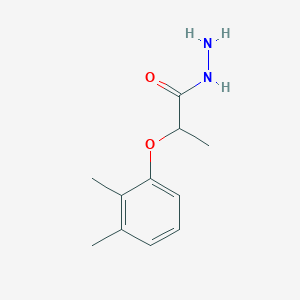
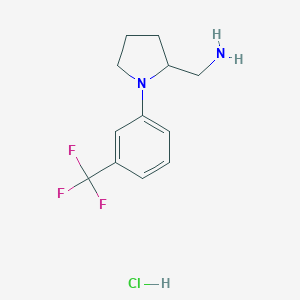
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
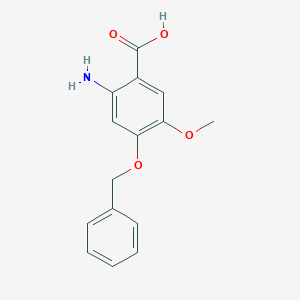
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
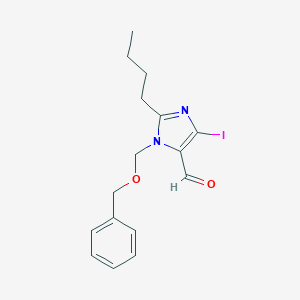
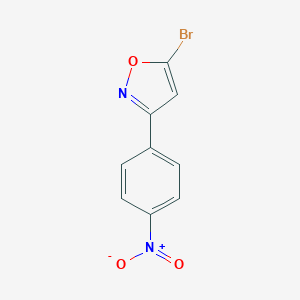
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
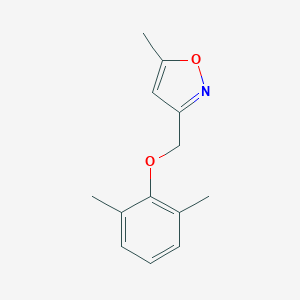
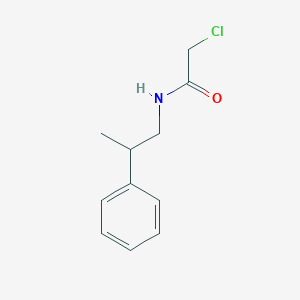
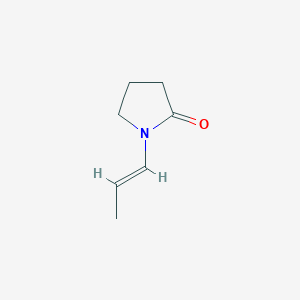
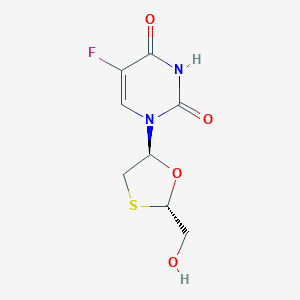
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)